molecular formula C11H18ClNO B145598 p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride CAS No. 3398-68-3

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride

Cat. No.: B145598
CAS No.: 3398-68-3
M. Wt: 215.72 g/mol
InChI Key: IQZVXWOBOYTPER-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-Methoxymethamphetamine (4-MA) are the serotonin transporter , dopamine transporter , and synaptic vesicular amine transporter . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

4-MA acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . By inhibiting the reuptake of serotonin, 4-MA increases the concentration of serotonin in the synaptic cleft, leading to prolonged neurotransmission .

Biochemical Pathways

It is known that 4-ma affects theserotonergic system , leading to increased serotonin levels in the brain . This can result in various downstream effects, including mood elevation, increased sociability, and altered perception.

Pharmacokinetics

It is known that the compound is a serotonergic drug of the amphetamine class . Like other amphetamines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine.

Result of Action

The increased serotonin levels caused by 4-MA can lead to a range of effects. These include mood elevation, increased sociability, and altered perception . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-MA. For example, factors such as the user’s overall health, the presence of other substances in the body, and the dose taken can all affect how 4-MA is metabolized and how it affects the body. It’s also worth noting that the effects of 4-MA can be more potent in a crowded environment .

Biochemical Analysis

Biochemical Properties

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is a seratogenic drug of the amphetamine class . It acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .

Cellular Effects

It is known that it can influence cell function by impacting cell signaling pathways, particularly those involving serotonin . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It acts as an inhibitor for the sodium-dependent dopamine transporter, the sodium-dependent serotonin transporter, and the synaptic vesicular amine transporter . It also acts as an agonist for the Alpha-1A adrenergic receptor and the Alpha-2A adrenergic receptor .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At high doses, unpleasant effects such as nausea and vomiting, severe hyperthermia, and hallucinations may occur . The effects of this compound also seem to be much more unpredictable and variable between individuals than those of MDMA .

Metabolic Pathways

The metabolic pathway of this compound involves its conversion into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into nymphetamine (NMPEA) and not wasted on the weaker inactive metabolites .

Preparation Methods

The synthesis of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride involves several steps. One common synthetic route starts with the precursor p-methoxyphenylacetone, which undergoes reductive amination with methylamine to form the intermediate p-methoxy-N-methylamphetamine. This intermediate is then further methylated to produce p-Methoxy-N,alpha-dimethylphenethylamine, which is subsequently converted to its hydrochloride salt .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out under controlled temperatures and pressures, with careful monitoring of reaction times and reagent concentrations .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZVXWOBOYTPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22331-70-0 (Parent)
Record name 4-Methoxymethamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00955561
Record name 4-Methoxymethamphetamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3398-68-3
Record name 4-Methoxymethamphetamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3398-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxymethamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxymethamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-methoxy-N,α-dimethylphenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl-MA hydrochloride
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What information can be gleaned about the organic impurities present during the synthesis of 4-Methoxymethamphetamine hydrochloride from the provided abstract?

A1: While the abstract mentions "organic impurity profiling," it unfortunately does not delve into the specific types or quantities of impurities detected. The full text of the research article [] would be needed to answer this question in detail. Understanding the impurities present during synthesis is crucial for both quality control and safety assessments.

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